N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine
Description
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the pharmaceutical industry for drug development
Properties
Molecular Formula |
C20H22FN3O2S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C20H22FN3O2S/c1-23(20-18-7-2-3-8-19(18)27(25,26)22-20)17-9-11-24(12-10-17)14-15-5-4-6-16(21)13-15/h2-8,13,17H,9-12,14H2,1H3 |
InChI Key |
ZLKZKOZDRQPFEN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC2=CC(=CC=C2)F)C3=NS(=O)(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves several stepsCommon reagents used in these reactions include fluorobenzyl chloride, piperidine, and benzothiazole derivatives . Industrial production methods may involve optimization of reaction conditions to achieve high yields and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and exhibit similar biological activities
Fluorophenyl derivatives: Compounds with fluorophenyl groups often have enhanced biological activity and stability
Benzothiazole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
